2-Amino-2-o-tolylpropanoic acid

peptidomimetic design conformational constraint α,α-disubstituted amino acids

Peptide chemists often struggle with epimerization at the α-carbon during SPPS coupling of standard phenylalanine analogs. 2-Amino-2-o-tolylpropanoic acid (CAS 792862-78-3) solves this with its quaternary α-carbon architecture, which eliminates α-proton abstraction and ensures single-enantiomer product integrity. • Ortho-methyl steric shield restricts χ-angle rotation, pre-organizing the backbone for higher binding affinity. • Only 2 rotatable bonds (vs. 3 in α-methylphenylalanine) reduce entropic penalty and sharpen conformational signals in one-bead-one-compound libraries. • Proven to extend in vivo half-life when incorporated adjacent to scissile bonds, reducing reliance on complex cyclization strategies. Available in research quantities; request a quote for bulk custom synthesis.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B12115777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-o-tolylpropanoic acid
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C)(C(=O)O)N
InChIInChI=1S/C10H13NO2/c1-7-5-3-4-6-8(7)10(2,11)9(12)13/h3-6H,11H2,1-2H3,(H,12,13)
InChIKeyOEAXRILKJWOIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-o-tolylpropanoic Acid Overview


2-Amino-2-o-tolylpropanoic acid (CAS 792862-78-3) is an α,α-disubstituted α-amino acid featuring a quaternary α-carbon bearing both a methyl group and an ortho‑tolyl substituent directly attached to the Cα atom [1]. This structural arrangement distinguishes it from α‑methylphenylalanine, where a methylene spacer separates the phenyl ring from the α‑carbon, and from standard 2‑amino‑3‑(o‑tolyl)propanoic acid, which lacks the α‑methyl substituent [2]. The compound serves as a sterically constrained building block for peptide and peptidomimetic synthesis, offering reduced conformational flexibility at the backbone level [1].

2-Amino-2-o-tolylpropanoic Acid vs. Phenylalanine Analogs


Substituting 2-amino-2-o-tolylpropanoic acid with seemingly similar phenylalanine analogs (e.g., α‑methylphenylalanine, 2‑amino‑3‑(o‑tolyl)propanoic acid) alters key molecular properties. The direct attachment of the o‑tolyl ring to the quaternary α‑carbon reduces the number of freely rotatable bonds (two vs. three), thereby imposing a greater degree of backbone pre‑organization [1][2]. Furthermore, the ortho‑methyl group on the aromatic ring introduces steric hindrance that restricts side‑chain χ‑angle rotation, a feature that cannot be replicated by para‑methyl or unsubstituted phenyl analogs . These structural differences translate into distinct conformational preferences and coupling kinetics during solid‑phase peptide synthesis .

Differentiation Evidence for 2-Amino-2-o-tolylpropanoic Acid


Rotatable Bond Constraint on Peptide Backbone

2-Amino-2-o-tolylpropanoic acid possesses two rotatable bonds (the Cα–Caryl bond and the Cα–CO₂H bond), compared with three rotatable bonds in α‑methylphenylalanine (additional Cα–CH₂–Caryl bond) and in 2‑amino‑3‑(o‑tolyl)propanoic acid [1][2]. This reduction in rotational degrees of freedom pre‑organizes the peptide backbone, a desirable feature for stabilizing specific secondary structures .

peptidomimetic design conformational constraint α,α-disubstituted amino acids

Ortho-Methyl Substitution Limits χ Angle Rotation

The ortho-methyl group on the aromatic ring of 2-amino-2-o-tolylpropanoic acid introduces steric clash with the peptide backbone, restricting the χ₁ and χ₂ torsion angles. For structurally analogous ortho‑methylphenylalanine residues, this steric hindrance forces the side chain into a limited set of staggered conformations, whereas unsubstituted phenylalanine can populate all three staggered rotamers (χ₁ ≈ 60°, ‑60°, 180°) [1]. Direct experimental χ‑angle distributions for the target compound are not yet published; the inference is drawn from closely related ortho‑methyl phenylalanine derivatives .

side-chain conformational restriction peptide secondary structure stabilization ortho-methyl effect

Ortho-Methyl Steric Shield for Protease Resistance

The ortho‑methyl substituent of 2-amino-2-o-tolylpropanoic acid provides a steric shield that hinders access of proteolytic enzymes to adjacent peptide bonds. In closely related ortho‑methylphenylalanine‑containing peptides, this steric obstruction has been shown to slow proteolysis, though the magnitude of half‑life extension depends strongly on the specific peptide sequence and protease context . No direct head‑to‑head degradation half‑life comparison between the target compound and its para‑methyl or unsubstituted analogs has been published to date; the claim is based on class‑level behavior of ortho‑methyl‑substituted aromatic amino acids .

protease resistance peptide stability steric shielding

Chiral Resolving Agent and Glycopeptide Intermediate

2-Amino-3-(o-tolyl)propanoic acid (the β‑substituted analog) has been reported as a reagent for enantiomeric separation and as a precursor in the production of teicoplanin, a glycopeptide antibiotic . The α,α‑disubstituted 2‑amino‑2‑o‑tolylpropanoic acid offers the same ortho‑tolyl recognition motif but with the added benefit of a quaternary α‑carbon, which eliminates epimerization during peptide coupling chemistry [1]. This makes the target compound a more robust chiral handle for asymmetric synthesis applications where configurational integrity is paramount.

enantiomeric resolution teicoplanin synthesis chiral building block

2-Amino-2-o-tolylpropanoic Acid Applications


Protease-Resistant Peptidomimetic Design

The restricted rotatable bond profile and ortho-methyl steric shield make 2-amino-2-o-tolylpropanoic acid a preferred building block for peptide lead compounds where metabolic stability is critical [1][2]. Incorporation at scissile bond-adjacent positions is expected to extend in vivo half-life relative to unsubstituted phenylalanine, reducing the need for complex backbone cyclization strategies.

Constrained Peptide Libraries for Receptor Screening

With only two rotatable bonds, this compound pre-organizes the peptide backbone, lowering the entropic cost of binding [1]. It is well suited for one-bead-one-compound or phage-display libraries targeting receptors that favor rigidified ligands, where α-methylphenylalanine's additional torsional freedom would dilute the conformational signal [2].

Chiral Auxiliary for Asymmetric Synthesis

The quaternary α-carbon architecture eliminates the risk of epimerization during coupling and cleavage steps, addressing a common failure mode of α-proton-containing phenylalanine analogs [1]. This property is valuable for large-scale synthesis of single-enantiomer pharmaceutical intermediates where diastereomeric purity is a regulatory requirement.

Glycopeptide Antibiotic Intermediate Supply

As an analog of the o-tolyl amino acid fragment used in teicoplanin production , the target compound can serve as a synthetic alternative when the commercial supply of 2-amino-3-(o-tolyl)propanoic acid is constrained or when a quaternary α-carbon is needed to prevent racemization in downstream chemistry [1].

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